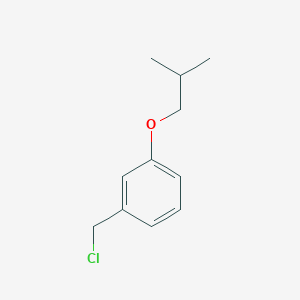

1-(Chloromethyl)-3-(2-methylpropoxy)benzene

描述

属性

IUPAC Name |

1-(chloromethyl)-3-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBHYPBOPITQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Chloromethyl)-3-(2-methylpropoxy)benzene, also known as a chloromethyl derivative of a substituted benzene, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevance in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C10H13ClO

- Molecular Weight : 186.66 g/mol

- CAS Number : 1036486-25-5

The biological activity of this compound is primarily influenced by its chloromethyl and alkoxy groups. These substituents can enhance the compound's reactivity with various biomolecules, including enzymes and receptors. The chloromethyl group may facilitate electrophilic interactions with nucleophilic sites in proteins, potentially leading to enzyme inhibition or receptor modulation.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Properties : Some studies suggest that chloromethyl derivatives can possess antimicrobial activity against various bacterial strains.

- Antiproliferative Effects : Related compounds have shown potential antiproliferative effects in cancer cell lines, indicating that this compound may also have similar properties.

- Neuroprotective Effects : Certain derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. While specific data on this compound is limited, studies on structurally related compounds indicate varying degrees of toxicity:

| Compound | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Compound A | 2200 | Tremors, weight loss |

| Compound B | 3200 | Gastrointestinal distress |

These findings suggest that caution should be exercised when considering this compound for therapeutic applications.

Case Studies

Recent investigations into the biological effects of chloromethyl derivatives have highlighted their potential in cancer research. For instance, studies on similar compounds have demonstrated significant antiproliferative activity against various cancer cell lines. While specific case studies on this compound are scarce, its structural analogs provide a basis for further exploration.

Example Case Study

In a study examining the effects of chloromethyl derivatives on breast cancer cells, it was found that these compounds inhibited cell proliferation and induced apoptosis. The mechanism was attributed to the activation of apoptotic pathways through caspase activation.

Comparative Biological Activity Table

相似化合物的比较

Structural Analogs and Substituent Variations

The table below compares 1-(Chloromethyl)-3-(2-methylpropoxy)benzene with key analogs differing in substituent type, position, or halogen:

Substituent Effects on Reactivity and Properties

- Steric Hindrance : The 2-methylpropoxy group in the target compound introduces significant steric bulk compared to smaller substituents like methoxy (-OCH3) in 3-(chloromethyl)anisole. This reduces reaction rates in sterically sensitive processes, such as nucleophilic aromatic substitution .

- Electronic Effects : Electron-donating alkoxy groups (e.g., -OCH2C(CH3)2) activate the benzene ring toward electrophilic substitution, while electron-withdrawing groups (e.g., -OCF2H) deactivate it .

- Halogen Influence : Bromine in 1-(Bromomethyl)-3-(2-methylpropoxy)benzene increases leaving-group ability in substitution reactions compared to chlorine, making it more reactive in alkylation or coupling reactions .

Physical Properties

- State and Solubility : Compounds with bulky substituents (e.g., 2-methylpropoxy) are typically liquids or low-melting solids due to reduced crystallinity. For example, 1-(Chloromethyl)-3-(difluoromethoxy)benzene is a liquid at room temperature , whereas simpler analogs like 1-(Chloromethyl)-3-methylbenzene may solidify more readily .

- Molecular Weight : The 2-methylpropoxy group increases molecular weight compared to analogs with methoxy or methyl groups, impacting volatility and chromatographic behavior .

Research Findings and Key Insights

- Synthetic Routes: Chloromethyl benzene derivatives are often synthesized via Friedel-Crafts alkylation or nucleophilic substitution, as demonstrated in the preparation of 1-[3-(chloromethyl)phenyl]ethanone () .

- Reactivity Trends : Bulky substituents hinder reactions at the chloromethyl site but enhance stability against hydrolysis, making this compound preferable in long-term storage applications .

准备方法

Environmentally Friendly Chloromethylation Process

A recent patent (WO2020250018A1) describes an efficient and environmentally friendly chloromethylation process for substituted benzenes, including alkoxy-substituted derivatives like 3-(2-methylpropoxy)benzene. Key features include:

- Use of paraformaldehyde or similar formaldehyde precursors with hydrogen chloride gas.

- Avoidance of harsh acidic conditions and high temperatures that degrade sensitive alkoxy groups.

- The reaction is performed under mild conditions to minimize side reactions and impurity formation.

- The chloromethyl group is introduced selectively at the desired position on the aromatic ring.

- The process reduces effluent generation compared to traditional methods, enhancing commercial viability.

This process is particularly suitable for preparing this compound due to its mildness and efficiency.

Traditional Chloromethylation Methods and Limitations

Older methods (e.g., GB786382, US2945894) employ:

- Formaldehyde or paraformaldehyde combined with hydrochloric acid and Lewis acids like zinc chloride.

- High temperature and prolonged reaction times.

- These conditions often lead to significant by-products and impurities, especially with alkoxy-substituted benzenes sensitive to acidic and thermal degradation.

- Workup involves extensive washing and purification steps, generating large amounts of effluent.

Such methods are less suitable for this compound due to the instability of the alkoxy substituent under harsh conditions.

Comparative Data Table of Preparation Methods

| Method | Reagents & Catalysts | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Environmentally Friendly Process (WO2020250018A1) | Paraformaldehyde, HCl gas, mild acid catalyst | Mild temperature, controlled acidity | High (not specified) | High (substantially pure) | Mild, low effluent, selective chloromethylation | Patent-protected, scale-up data limited |

| Traditional Chloromethylation (GB786382, US2945894) | Paraformaldehyde, HCl, ZnCl2 or PCl5 | High temperature, long reaction time | Moderate to high (70-90) | Moderate to high (variable) | Established, simple reagents | Harsh conditions, high impurity, effluent issues |

| PCl5 Mediated Chloromethylation (Patent CN103288591A) | PCl5, ethylene dichloride solvent | 60-90°C, 12 hours reflux | 92-96 | 96-99.5 | High yield and purity, controlled reaction | Use of corrosive PCl5, solvent handling |

Research Notes and Considerations

- The choice of chloromethylation method depends on the sensitivity of the alkoxy substituent; milder conditions are preferred to prevent decomposition.

- Paraformaldehyde and hydrogen chloride remain the most common reagents due to cost-effectiveness and availability.

- Use of Lewis acids or phosphorus pentachloride can enhance reaction rates and yields but requires careful handling and purification.

- Environmental impact and effluent generation are critical factors; newer methods aim to minimize waste and hazardous by-products.

- Reaction monitoring by HPLC-MS or similar analytical techniques ensures high purity and yield of the target compound.

常见问题

Q. What are the common synthetic routes for 1-(Chloromethyl)-3-(2-methylpropoxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions. For example:

- Friedel-Crafts : Reacting 3-(2-methylpropoxy)benzene with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids (e.g., AlCl₃) .

- Nucleophilic substitution : Substituting a bromine atom in precursors like 1-(3-bromopropoxy)-3-chlorobenzene with a chloromethyl group under basic conditions .

- Optimization : Adjusting temperature (60–120°C), solvent polarity (e.g., dichloromethane or DMF), and catalyst loading (e.g., 0.1–1.0 eq. AlCl₃) can improve yields. Purity (>95%) is confirmed via GC or HPLC .

| Reaction Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 80 | 72 |

| Nucleophilic | K₂CO₃ | 100 | 65 |

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloromethyl at δ 4.5–5.0 ppm, isobutoxy at δ 1.0–1.5 ppm) .

- GC-MS : Determines molecular weight (MW = 216.7 g/mol) and purity (>95%) .

- Elemental Analysis : Validates empirical formula (C₁₁H₁₅ClO) .

Q. How does the chloromethyl group influence reactivity in substitution reactions?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form derivatives. For example:

- Reaction with ammonia yields 1-(aminomethyl)-3-(2-methylpropoxy)benzene.

- Use polar aprotic solvents (e.g., DMSO) and elevated temperatures (50–80°C) to enhance reaction rates .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer :

- DFT Calculations : Assess electron density maps to predict reactive sites. The chloromethyl group is electron-withdrawing, directing electrophiles to the para position of the isobutoxy group .

- Molecular Dynamics Simulations : Study solvent effects on reaction pathways (e.g., toluene vs. acetonitrile) .

Q. What strategies resolve contradictory data in substitution reaction yields reported across studies?

- Methodological Answer :

- Controlled Replication : Standardize solvents, catalysts, and purification methods.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-substituted derivatives) that reduce yields .

- Statistical DoE : Design of Experiments (DoE) models optimize variables (temperature, stoichiometry) .

Q. How can the compound’s potential biological activity be assessed in pharmacological research?

- Methodological Answer :

- In vitro Assays : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates.

- Binding Studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., GPCRs) .

- Toxicity Profiling : MTT assays on cell lines (e.g., HEK293) evaluate cytotoxicity .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use palladium-based catalysts for asymmetric alkylation .

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature?

- Methodological Answer :

- Impurity Effects : Trace solvents (e.g., residual DCM) lower observed melting points. Recrystallization from hexane improves purity .

- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms .

Application-Oriented Questions

Q. How is this compound utilized in material science for polymer functionalization?

- Methodological Answer :

- Crosslinking Agent : Incorporate into epoxy resins via reaction with di-amines, enhancing thermal stability (Tg > 150°C) .

- Surface Modification : Graft onto silica nanoparticles using silanol-chloromethyl interactions for catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。